molecular formula C42H72O36 B1674730 Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc CAS No. 37339-90-5

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc

Cat. No.: B1674730
CAS No.: 37339-90-5
M. Wt: 1153 g/mol
InChI Key: MAXBMUKIXLNXGX-AWEKESGGSA-N
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Mechanism of Action

Lentinan, also known as Bromoduline or LC-33, is a polysaccharide extracted from Shiitake mushrooms. It has been used to improve general health for thousands of years in Asia and has been approved as an adjuvant therapy for cancer in Japan and China . This article will cover the mechanism of action of Lentinan, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Lentinan primarily targets immune cells, including both innate and adaptive immune branches . It has been shown to stimulate the production of white blood cells in the human cell line U937 . Moreover, Lentinan has been found to inhibit the JAK2/STAT3 signaling pathway , which plays a crucial role in immune responses and inflammation.

Mode of Action

Lentinan interacts with its targets to restore balance for optimal reactions against threats from pathogens, abnormal cell growth, and bodily stress . It has been shown to inhibit the inflammatory response by regulating the TLR4/MyD88 signaling pathway . Furthermore, it has been suggested that the mode of action of Lentinan is part of the thymus-derived immune mechanism .

Biochemical Pathways

Lentinan affects several biochemical pathways. It has been shown to inhibit the JAK2/STAT3 signaling pathway , which is involved in immune responses, inflammation, and cell growth. Additionally, Lentinan has been found to mitigate pemetrexed resistance in non-small cell lung cancer through inhibiting cell proliferation and inducing oxidative stress by suppressing the PI3K/Akt signaling pathway . It also has been suggested to modulate the microbiota–gut–liver axis .

Pharmacokinetics

It has been suggested that lentinan can penetrate through the intestine and epithelial monolayer, which is mediated by macropinocytosis and clathrin-mediated endocytosis . Lentinan is thought to be inactive in humans when given orally and is therefore administered intravenously .

Result of Action

Lentinan has been shown to have anti-tumor, anti-inflammatory, and antiviral properties . It can inhibit cell proliferation and induce oxidative stress . In lung cancer, Lentinan combined with chemotherapy drugs has a significant effect in improving the prognosis of patients, enhancing their immune function, and reducing the side effects of chemotherapy .

Action Environment

The action, efficacy, and stability of Lentinan can be influenced by environmental factors. For example, Lentinan has been shown to restore the intestinal bacterial microbiotal community structure in inflammatory bowel disease model mice . Moreover, some factors that are prone to causing inflammation in cows, such as IL-2, IL-8, and some liver injury markers, such as AST and ALT, were reduced after adding Lentinan .

Safety and Hazards

Lentinan has been reported to cause shiitake mushroom dermatitis . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Future studies should examine how Lentinan interacts with and potentially enhances the efficacy of existing treatment modalities like chemotherapy and immunotherapy . There is a lack of long-term studies on the impact of Lentinan treatment, particularly concerning potential side effects and the effectiveness of the treatment .

Biochemical Analysis

Biochemical Properties

Lentinan interacts with various enzymes, proteins, and other biomolecules. Fermenting Lentinula edodes with Bacillus subtilis natto alters the molecular structure and antioxidant activity of Lentinan . The uronic acid content in the Lentinan molecular structure increases from 2.08% to 4.33% .

Cellular Effects

Lentinan influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is effective not only in improving quality of life, but also in promoting the efficacy of chemotherapy during lung cancer treatment .

Molecular Mechanism

The mechanism of action of Lentinan at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Lentinan change over time in laboratory settings. Fermentation significantly reduces the molecular weight of Lentinan and alters its apparent structure . The water solubility of fermented Lentinan is increased by 165.07%, and the antioxidant activity is significantly improved .

Dosage Effects in Animal Models

The effects of Lentinan vary with different dosages in animal models . The mean value of overall response rate in treating lung cancer was increased from 43.3% of chemotherapy alone to 56.9% of Lentinan plus chemotherapy .

Metabolic Pathways

Lentinan is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Lentinan is transported and distributed within cells and tissues .

Preparation Methods

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is typically extracted from the fruiting bodies of shiitake mushrooms. The preparation method involves several steps:

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXBMUKIXLNXGX-DMWITZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190781
Record name Lentinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37339-90-5
Record name Lentinan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lentinan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lentinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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